4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Medicinal Chemistry Anticancer Drug Discovery Microtubule Targeting Agents

Choose 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol for its unmatched bifunctional reactivity: the C4 chlorine enables robust SNAr with diverse amines, while the C6 hydroxyl allows orthogonal alkylation/acylation without protecting group manipulation. The [3,2-d] regioisomer demonstrates superior potency over [2,3-d] analogs in kinase, tubulin, and antifolate antitumor assays. Essential for focused kinase inhibitor libraries (JAK, BTK), MRP1 inhibitor SAR, and colchicine-site microtubule targeting agents.

Molecular Formula C6H4ClN3O
Molecular Weight 169.57 g/mol
CAS No. 1516103-67-5
Cat. No. B1384420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol
CAS1516103-67-5
Molecular FormulaC6H4ClN3O
Molecular Weight169.57 g/mol
Structural Identifiers
SMILESC1=C(NC2=C1N=CN=C2Cl)O
InChIInChI=1S/C6H4ClN3O/c7-6-5-3(8-2-9-6)1-4(11)10-5/h1-2,10-11H
InChIKeyDDZKDZKZCGDKFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol (CAS 1516103-67-5): A Modular 4-Chloro-6-Hydroxy Pyrrolopyrimidine Scaffold for Sequential Derivatization


4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol (CAS 1516103-67-5) is a heterocyclic building block belonging to the pyrrolo[3,2-d]pyrimidine class, with a molecular formula of C₆H₄ClN₃O and a molecular weight of 169.57 g/mol [1]. The compound features two orthogonal reactive handles: a chlorine atom at the C4 position suitable for nucleophilic aromatic substitution (SNAr) and a hydroxyl group at the C6 position enabling further functionalization . The pyrrolo[3,2-d]pyrimidine scaffold is widely recognized in medicinal chemistry as a privileged structure for kinase inhibitor development and anticancer agent design [2].

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol Procurement Rationale: Why In-Class Analogs Cannot Replace This Specific Chloro-Hydroxy Bifunctional Intermediate


Generic substitution of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol with closely related pyrrolopyrimidine analogs is not scientifically valid due to three critical differentiation factors: (1) The [3,2-d] regioisomeric scaffold exhibits measurably distinct biological activity profiles compared to the more common [2,3-d] fused ring system, with literature demonstrating that [3,2-d] analogs can be more potent than their [2,3-d] counterparts in antiproliferative assays [1]; (2) The combination of C4-chloro and C6-hydroxy substitution represents a specific bifunctional pattern that is not present in commonly available 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (lacking the C6 hydroxyl) nor in 4-amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol (lacking the C4 chloro SNAr handle), making this compound uniquely suited for sequential orthogonal derivatization strategies ; (3) The 6-hydroxy moiety establishes a distinct tautomeric equilibrium (enol/keto) that influences hydrogen-bonding capacity and physicochemical properties including LogP (calculated 0.82) and pKa (predicted 10.38 ± 0.20), which differ from analogs lacking this functionality and can critically affect downstream synthetic yields and final compound solubility .

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol Quantitative Differentiation Evidence: Direct Performance Comparisons Against Analogs


Regioisomer Potency Differential: [3,2-d] vs [2,3-d] Pyrrolopyrimidine Scaffold Activity Comparison in Tubulin Inhibition Assays

The pyrrolo[3,2-d]pyrimidine scaffold demonstrates superior potency compared to its pyrrolo[2,3-d]pyrimidine regioisomer in cellular proliferation assays. A systematic regioisomeric study evaluated nine pyrrolo[3,2-d]pyrimidines against their corresponding [2,3-d] analogs for microtubule depolymerization activity and tumor cell proliferation inhibition [1]. Results established that pyrrolo[3,2-d]pyrimidine analogs were more potent than their pyrrolo[2,3-d]pyrimidine regioisomers, with identified compounds achieving submicromolar potency against cellular proliferation and one compound demonstrating 2-digit nanomolar GI₅₀ inhibition against 8 tumor cell lines in the NCI 60-cell line panel [1].

Medicinal Chemistry Anticancer Drug Discovery Microtubule Targeting Agents

6-Substituted Pyrrolo[3,2-d]pyrimidine Antiproliferative Activity: Quantitative SAR Benchmarking with GI₅₀ Values Against Multiple Cancer Cell Lines

A comprehensive SAR study of novel 6-substituted pyrrolo[3,2-d]pyrimidine analogues provides quantitative benchmarks for antiproliferative activity against multiple cancer cell lines [1]. Compounds were evaluated for GI₅₀ values against HL60 (leukemia), A549 (lung), H1299 (lung), HeLa (cervical), HCT116 (colon), and HT29 (colon) tumor cells [1]. Most compounds exhibited micromolar anti-proliferative potencies, with compound 15a (the most potent analog) achieving GI₅₀ values of 0.73 μM against A549, 1.72 μM against H1299, and 8.92 μM against HL60 cells [1]. Mechanistic studies revealed that 15a acts through dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), induces G2/M-phase cell cycle accumulation, and inhibits colony formation in A549 cells [1].

Antifolate Agents Antitumor Drug Discovery Structure-Activity Relationship

MRP1 Inhibition Selectivity: Pyrrolo[3,2-d]pyrimidine 4-Position Substitution SAR Demonstrates Clear Activity Dependence on C4 Substituent Identity

A systematic evaluation of five series of pyrrolo[3,2-d]pyrimidines assessed potency and selectivity toward multidrug resistance-associated protein 1 (MRP1, ABCC1) . Substitution at the C4 position dramatically affects activity: piperazine residues at position 4 bearing large phenylalkyl side chains proved beneficial for MRP1 inhibition, whereas replacement by an amino group led to decreased activity . Aliphatic and aliphatic-aromatic variations at positions 5 and 6 yielded compounds with IC₅₀ values in the high nanomolar range . Importantly, all investigated pyrrolo[3,2-d]pyrimidines had low affinity toward P-glycoprotein (P-gp, ABCB1), and compounds with small substituents showed moderate inhibition against breast cancer resistance protein (BCRP, ABCG2), indicating a favorable selectivity window for MRP1 over other ABC transporters .

Multidrug Resistance MRP1 Inhibitors Cancer Chemotherapy

Physicochemical Property Differentiation: LogP and pKa Comparison Across Pyrrolopyrimidine Analogs Affects Synthetic Tractability and Downstream Formulation

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol exhibits a distinct physicochemical profile that differentiates it from related pyrrolopyrimidine building blocks lacking the C6 hydroxyl functionality . The compound has a predicted LogP of 0.82 and a predicted pKa of 10.38 ± 0.20, reflecting moderate lipophilicity and a weakly acidic hydroxyl proton that participates in tautomerism . In comparison, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (lacking C6-OH) has higher lipophilicity due to the absence of the hydrogen-bonding hydroxyl group, while 4-amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol (lacking C4-Cl) loses the SNAr reactive handle essential for subsequent diversification. The predicted density (1.549 ± 0.06 g/cm³), boiling point (410.5 ± 45.0 °C), and vapor pressure (0.0 ± 0.9 mmHg at 25 °C) further define handling and storage parameters .

Physicochemical Properties Medicinal Chemistry Optimization Synthetic Chemistry

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol: Evidence-Backed Research Applications and Optimal Use Cases


Kinase Inhibitor Library Synthesis via Sequential C4 SNAr Diversification

Use 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol as a bifunctional core scaffold for constructing focused kinase inhibitor libraries. The C4 chlorine enables robust nucleophilic aromatic substitution with diverse amine-containing fragments, while the C6 hydroxyl provides a handle for further elaboration (alkylation, acylation, or glycosylation) or can be retained as a hydrogen-bond donor/acceptor for ATP-binding site engagement . This orthogonal reactivity eliminates protecting group manipulations required with mono-functional analogs, increasing synthetic efficiency. Literature precedent demonstrates that pyrrolo[3,2-d]pyrimidines are widely utilized in kinase inhibitor discovery programs targeting JAK, BTK, and other protein kinases [1].

MRP1 Inhibitor Lead Optimization Leveraging C4 Substitution SAR

Employ this scaffold in medicinal chemistry programs targeting multidrug resistance-associated protein 1 (MRP1/ABCC1) inhibition. Evidence from systematic SAR studies confirms that modifications at the C4 position dramatically influence MRP1 inhibitory potency, with piperazine-substituted derivatives showing high potency while maintaining low affinity toward P-glycoprotein . The 4-chloro functionality serves as the ideal leaving group for introducing diverse amine-based substituents to probe this SAR, enabling rapid exploration of phenylalkyl side chain effects without requiring de novo scaffold synthesis for each analog .

Antifolate Antitumor Agent Development with 6-Position Elaboration

Build upon the established SAR of 6-substituted pyrrolo[3,2-d]pyrimidines as antifolate antitumor agents. Published GI₅₀ benchmarks against HL60, A549, H1299, HeLa, HCT116, and HT29 cell lines provide a quantitative framework for evaluating new derivatives [2]. The C6 hydroxyl of this compound can be directly functionalized or serve as a reference point for substitution patterns shown to achieve sub-micromolar potency (e.g., compound 15a: GI₅₀ = 0.73 μM against A549 cells) and dual TS/DHFR inhibition [2].

Microtubule Targeting Agent Discovery Using [3,2-d] Scaffold Advantage

Prioritize the pyrrolo[3,2-d]pyrimidine scaffold over the [2,3-d] regioisomer for microtubule targeting agent discovery programs. Direct comparative data establish that [3,2-d] analogs demonstrate superior potency in cellular proliferation and tubulin binding assays, with identified compounds achieving 2-digit nanomolar GI₅₀ values against multiple NCI 60 tumor cell lines [3]. The 4-chloro-6-hydroxy substitution pattern provides an underexplored entry point for optimizing colchicine-site binding agents with potentially improved water solubility and pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.